molecular formula C9H10N2O6 B2520475 2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid CAS No. 1259959-43-7

2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid

Cat. No.: B2520475
CAS No.: 1259959-43-7
M. Wt: 242.187
InChI Key: IMVTYNWRCKFQLQ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid is an organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted phenol, followed by the introduction of an amino group and subsequent formation of the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to achieve the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor binding, and cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
  • 2-Amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

Comparison: Compared to its analogs, 2-Amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. The nitro group can enhance the compound’s electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.

Properties

IUPAC Name

2-amino-2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6/c1-17-6-3-4(7(10)9(13)14)2-5(8(6)12)11(15)16/h2-3,7,12H,10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVTYNWRCKFQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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